N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(15)16-17/h5-8,17H,1-4H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZGACUBZDHQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Arenes
A foundational step in synthesizing the target compound involves introducing the tetramethyl-1,3,2-dioxaborolane group to a meta-substituted benzene derivative. This is typically achieved via Miyaura borylation, a palladium-catalyzed cross-coupling reaction. For example, 3-bromo-N-hydroxybenzene-1-carboximidamide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to yield the boronate ester intermediate.
Reaction Conditions:
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Catalyst: Pd(dppf)Cl₂ (5 mol%)
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Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
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Solvent: 1,4-Dioxane, anhydrous
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Temperature: 80–100°C
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the diboron reagent. The use of pinacol as a stabilizing agent for the boronate ester is critical to prevent protodeboronation.
Alternative Boron Sources
In industrial settings, cost-effective boron sources such as tetrahydroxyborate or trimethyl borate are employed. For instance, trimethyl borate reacts with 3-lithio-N-hydroxybenzene-1-carboximidamide at −78°C to form the boronate intermediate, which is subsequently treated with pinacol to stabilize the dioxaborolane ring. This method avoids palladium catalysts but requires stringent temperature control to prevent side reactions.
Carboximidamide Group Introduction
Hydroxylamine-Mediated Amidoxime Formation
The N-hydroxycarboximidamide group is introduced via nucleophilic substitution of a nitrile group with hydroxylamine. Starting from 3-cyano-phenylboronate esters, hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C facilitates conversion to the amidoxime.
Optimization Insights:
Direct Functionalization of Aryl Boronates
An alternative route involves synthesizing the boronate ester first, followed by nitrile installation via cyanation. For example, 3-bromophenylboronate undergoes cyanation with copper(I) cyanide in dimethylformamide (DMF) at 120°C, yielding the nitrile derivative, which is then converted to the carboximidamide.
Convergent Synthesis Approaches
Modular Assembly of Fragments
A convergent strategy isolates the boronate and carboximidamide moieties before final coupling. For instance:
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Boronate Synthesis: 3-Bromoacetophenone is converted to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone via Miyaura borylation.
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Carboximidamide Synthesis: The ketone is oxidized to a carboxylic acid, followed by conversion to the nitrile and subsequent hydroxylamine treatment.
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Coupling: The fragments are linked via Suzuki-Miyaura coupling or direct alkylation.
Advantages:
-
Enables independent optimization of each fragment.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic Systems
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Palladium Catalysts: Pd(OAc)₂ with Xantphos ligand achieves higher turnover numbers in borylation.
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Copper-Mediated Cyanation: CuCN in DMF at 120°C provides reliable nitrile yields.
Table 1. Comparative Analysis of Catalytic Systems
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | Dioxane | 85 | |
| Pd(OAc)₂ | Xantphos | Toluene | 78 | |
| CuCN | None | DMF | 70 |
Characterization and Analytical Methods
Spectroscopic Validation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the target compound ([M+H]⁺) shows a molecular ion at m/z 291.1542 (calculated: 291.1545).
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism: Positional Effects of the Boronate Group
- Target Compound : The tetramethyl-1,3,2-dioxaborolane group is positioned at the meta (3rd) position relative to the carboximidamide group. This placement influences electronic effects and steric interactions in coupling reactions.
- PN-3453 (N'-Hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide) : The boronate is para (4th) to the carboximidamide. Regiochemical differences may alter reactivity in cross-coupling reactions due to varying resonance and inductive effects .
Table 1: Positional Isomer Comparison
| Compound Name | Boronate Position | Key Functional Groups | Reactivity Considerations |
|---|---|---|---|
| Target Compound (Meta) | 3rd | N-Hydroxy, carboximidamide, B | Enhanced steric hindrance at meta |
| PN-3453 (Para) | 4th | N-Hydroxy, carboximidamide, B | Potential electronic modulation |
Boron-Free Analogs: Functional Group Substitutions
- N'-Hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide (CAS 1016857-30-9) : Replaces the boronate with a piperidinylmethyl group. Lacks boron-mediated cross-coupling utility but may act as a chelating agent in metal-catalyzed C–H activation due to the N,O-bidentate directing group .
- 3-(3-Chlorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide: Substitutes boronate with chlorophenoxymethyl.
Table 2: Boron-Free Analogs
| Compound Name | Key Substituent | Reactivity Profile | Applications |
|---|---|---|---|
| Piperidinylmethyl analog | Piperidine, N-Hydroxy | Metal coordination, C–H activation | Pharmaceutical intermediates |
| Chlorophenoxymethyl analog | Cl, phenoxymethyl | Electrophilic substitution | Agrochemicals, bioactive agents |
Heterocyclic Derivatives: Pyrimidine-Based Analogs
- N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide : Incorporates a pyrimidine ring with methyl and dioxo groups. The heterocyclic core enhances hydrogen-bonding capacity, likely influencing bioactivity (e.g., enzyme inhibition) .
Table 3: Heterocyclic vs. Benzene-Based Carboximidamides
| Compound Name | Core Structure | Key Features | Applications |
|---|---|---|---|
| Target Compound | Benzene | Boronate, directing group | Cross-coupling, C–H activation |
| Pyrimidine analog | Pyrimidine | Heterocycle, dioxo groups | Bioactive molecules |
Boronate Stability and Reactivity
The tetramethyl-1,3,2-dioxaborolane group in the target compound stabilizes the boronic acid, preventing protodeboronation while retaining reactivity in Suzuki-Miyaura couplings. This contrasts with unprotected boronic acids, which are prone to decomposition .
Biological Activity
N-Hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-carboximidamide (CAS No. 2088368-01-6) is a synthetic compound with potential biological activity due to its unique structural features. The compound includes a hydroxylamine functional group and a carboximidamide moiety, which are known to contribute to various biological interactions. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19BN2O3, with a molecular weight of 262.12 g/mol. Its structure can be characterized by the presence of a hydroxylamine group and a boronate ester, which may enhance its reactivity and biological interactions.
Antioxidant Activity
Research has indicated that compounds related to this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. The antioxidant capacity of these compounds is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| N-Hydroxy Compound | 25.5 | 30.0 |
| Standard (BHA) | 15.0 | 20.0 |
The results suggest that while the compound shows moderate antioxidant activity compared to standard antioxidants like BHA, it still holds potential for further development in therapeutic applications.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the growth of cancer cells:
| Cell Line | IC50 (µM) at 72h |
|---|---|
| A549 (Lung) | 11.20 |
| HeLa (Cervical) | 15.73 |
| MCF7 (Breast) | 27.66 |
These findings indicate that the compound exhibits significant cytotoxicity against lung cancer cells and moderate activity against other types of cancer cells.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Tumor Growth : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may help reduce ROS levels, thereby protecting normal cells while targeting cancer cells.
- Molecular Docking Studies : Computational studies suggest potential interactions with key proteins involved in cancer progression, such as tubulin and other signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A study highlighted the anticancer properties of oxadiazole derivatives that share structural similarities with N-Hydroxy compounds. These derivatives exhibited significant cytotoxicity against A549 cell lines with IC50 values ranging from 11.20 to 59.61 µg/mL .
- Molecular Docking Analysis : Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins involved in cancer metabolism and signaling pathways .
Q & A
Q. What are the emerging applications of this compound in targeted drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
